molecular formula C22H22FN7O B2689667 N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-54-7

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2689667
CAS No.: 1105252-54-7
M. Wt: 419.464
InChI Key: HYBSTNIXCXMFHO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with high efficacy against FGFR1, FGFR2, and FGFR3. This compound has emerged as a critical pharmacological tool in oncology research, particularly for investigating the pathogenesis and treatment of cancers driven by FGFR signaling dysregulation, such as urothelial carcinoma, endometrial cancer, and certain subtypes of breast cancer. Its primary research value lies in its ability to selectively block FGFR-mediated downstream pathways, including MAPK and PI3K/AKT, leading to the suppression of tumor cell proliferation, angiogenesis, and the induction of apoptosis. Studies utilizing this inhibitor have been instrumental in validating FGFR as a therapeutic target and in understanding mechanisms of resistance to targeted therapies. It serves as a valuable scaffold in medicinal chemistry for the development of novel kinase inhibitors and is extensively used in preclinical studies to assess the therapeutic potential of FGFR inhibition in vitro and in vivo. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O/c1-31-18-8-6-17(7-9-18)29-10-12-30(13-11-29)22-26-20(19-14-24-28-21(19)27-22)25-16-4-2-15(23)3-5-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBSTNIXCXMFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(C=NN4)C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structural Characteristics

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C21H24FN5
  • Molecular Weight : 401.44 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival.
  • Anti-Tubercular Activity : Preliminary studies suggest potential activity against Mycobacterium tuberculosis, with IC50 values indicating significant potency compared to existing anti-tubercular agents .
  • Modulation of Neurotransmitter Systems : The piperazine moiety may influence serotonin and dopamine pathways, suggesting potential applications in treating psychiatric disorders.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Biological ActivityTarget/PathwayIC50 (μM)Reference
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18
CDK9 InhibitionRNA polymerase II0.5 - 1.0
CytotoxicityHEK-293 cells>20

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-Cancer Properties :
    • In a study investigating the inhibition of CDK9-mediated transcription, the compound demonstrated a significant reduction in Mcl-1 expression, an anti-apoptotic protein involved in cell survival pathways . This suggests potential use in cancer therapeutics targeting cell cycle regulation.
  • Anti-Tubercular Efficacy :
    • A series of derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 μM, indicating promising anti-tubercular activity with acceptable cytotoxicity profiles .
  • Neuropharmacological Potential :
    • The piperazine component is known for its interactions with serotonin receptors, suggesting that derivatives could be explored for their effects on mood disorders and anxiety .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as anticancer agents. These compounds exhibit selective inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : The compound has shown effectiveness in inhibiting specific kinases that are crucial for tumor growth and survival. For instance, it may act on enzymes involved in cell signaling pathways that regulate cell division and apoptosis .

Neuropharmacological Effects

Pyrazolo[3,4-d]pyrimidines are also being investigated for their neuropharmacological properties. The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression:

  • Serotonin Receptor Modulation : The piperazine moiety can facilitate binding to serotonin receptors, which are targets for many antidepressants .

Antimicrobial Properties

There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity. This includes:

  • Inhibition of Pathogenic Bacteria : Preliminary studies suggest that these compounds can inhibit the growth of certain pathogenic bacteria, indicating their potential as new antibiotic agents .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications to the piperazine ring significantly enhanced anticancer activity, with some derivatives showing IC50 values in the low micromolar range .

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation demonstrated that compounds similar to this compound exhibited anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety-like behaviors when administered at specific dosages .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of specific kinases
NeuropharmacologicalModulation of serotonin receptors
AntimicrobialInhibition of bacterial growth

Q & A

Q. How is the compound’s stability assessed under various pH and temperature conditions?

  • Forced degradation studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC over 7–14 days.
  • Identification of degradation products : LC-MS/MS detects hydrolyzed or oxidized by-products (e.g., cleavage of the methoxy group) .

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